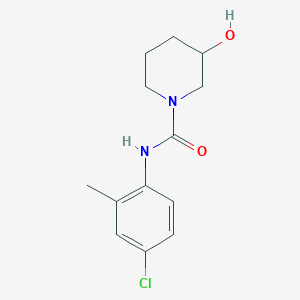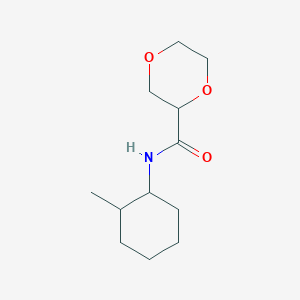
N-(2-methylcyclohexyl)-1,4-dioxane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylcyclohexyl)-1,4-dioxane-2-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MXE or Methoxetamine and belongs to the arylcyclohexylamine class of dissociative anesthetics. It is structurally related to ketamine and phencyclidine (PCP) and has been found to exhibit similar pharmacological effects.
Mecanismo De Acción
The exact mechanism of action of N-(2-methylcyclohexyl)-1,4-dioxane-2-carboxamide is not fully understood. However, it is believed to exert its effects through the modulation of glutamate neurotransmission. It has been found to act as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which leads to the inhibition of glutamate signaling. This, in turn, results in the suppression of neuronal activity and the induction of dissociative anesthesia.
Biochemical and Physiological Effects:
N-(2-methylcyclohexyl)-1,4-dioxane-2-carboxamide has been found to produce a range of biochemical and physiological effects. These include analgesia, sedation, dissociation, and hallucinations. It has also been found to modulate the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine. In addition, it has been shown to alter the activity of various brain regions involved in emotional processing and memory formation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methylcyclohexyl)-1,4-dioxane-2-carboxamide has several advantages for use in laboratory experiments. It is relatively easy and inexpensive to synthesize, and it has a high affinity for the NMDA receptor, making it a potent tool for studying glutamate neurotransmission. However, it also has several limitations, including its potential for abuse and its lack of selectivity for specific receptor subtypes.
Direcciones Futuras
There are several future directions for research on N-(2-methylcyclohexyl)-1,4-dioxane-2-carboxamide. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. Another area of research is the development of more selective NMDA receptor antagonists that can be used to study specific receptor subtypes. Additionally, research is needed to investigate the long-term effects of N-(2-methylcyclohexyl)-1,4-dioxane-2-carboxamide use and its potential for abuse.
Métodos De Síntesis
The synthesis of N-(2-methylcyclohexyl)-1,4-dioxane-2-carboxamide involves the reaction of 3-methoxyphenylacetone with cyclohexylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with oxalic acid dihydrate to form the final compound.
Aplicaciones Científicas De Investigación
N-(2-methylcyclohexyl)-1,4-dioxane-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit analgesic, anesthetic, and antidepressant properties. In addition, it has been investigated for its potential use in the treatment of various neurological and psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD).
Propiedades
IUPAC Name |
N-(2-methylcyclohexyl)-1,4-dioxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-9-4-2-3-5-10(9)13-12(14)11-8-15-6-7-16-11/h9-11H,2-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNOWUPTWRIQSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2COCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cyclohex-3-en-1-yl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526384.png)
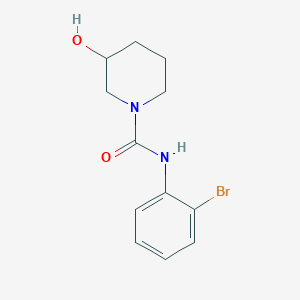
![cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526402.png)
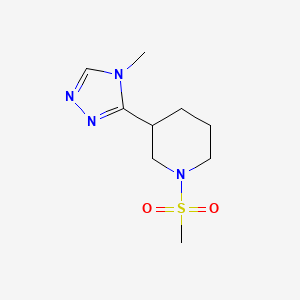
![(4-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526409.png)
![3-(2,3-Dimethylphenyl)-1-[(4-hydroxyphenyl)methyl]-1-methylurea](/img/structure/B7526424.png)
![(2-chlorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526427.png)
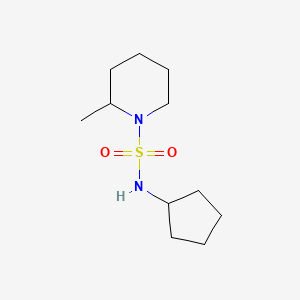
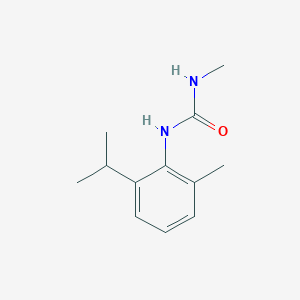
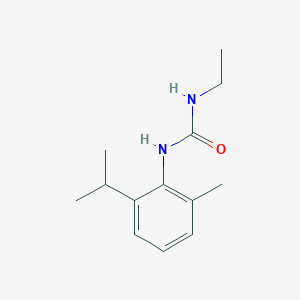
![1-[Cyclopropyl-(dimethylsulfamoylamino)methyl]-4-methylbenzene](/img/structure/B7526453.png)

![3-(2-Fluoro-4-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7526467.png)
